N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide
Description
N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide is a compound that features a pyrrole ring and a thiophene ring connected by a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12(11-5-3-10-16-11)13-6-4-9-14-7-1-2-8-14/h1-3,5,7-8,10H,4,6,9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRFUKZZMBGDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Formation via Coupling Reagents
The primary synthesis route involves coupling thiophene-2-carboxylic acid with 3-(1H-pyrrol-1-yl)propan-1-amine using activating agents. As detailed in, this method employs benzotriazol-1-yloxo-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds under inert atmospheres at room temperature, with triethylamine as a base to neutralize HCl byproducts.
Example Procedure :
- Activation of Thiophene-2-carboxylic Acid :
- Dissolve thiophene-2-carboxylic acid (0.60 g) in DCM (15 mL).
- Add triethylamine (0.54 mL) and BOP (0.80 g) at 0°C.
- Amine Coupling :
- Introduce 3-(1H-pyrrol-1-yl)propan-1-amine (0.18 mL) dropwise.
- Stir at room temperature for 3 hours.
- Workup :
Alternative Activation via Acid Chlorides
A variant method generates the acid chloride intermediate using thionyl chloride (SOCl₂). The chloride is subsequently reacted with the amine in DCM or THF. This approach avoids coupling reagents but requires strict anhydrous conditions.
Key Steps :
- Reflux thiophene-2-carboxylic acid with excess SOCl₂ for 2 hours.
- Distill off excess SOCl₂ under reduced pressure.
- Add the amine and triethylamine in DCM at 0°C, then warm to room temperature.
Optimization and Reaction Mechanisms
Solvent and Base Selection
Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility, while tertiary amines (triethylamine, N-methylmorpholine) sequester HCl, preventing protonation of the amine nucleophile. Non-polar solvents like chloroform reduce reaction rates due to poor ion stabilization.
Coupling Agent Efficiency
Comparative studies in demonstrate that BOP and TBTU achieve yields >75%, whereas ethyl chloroformate-mediated mixed anhydrides yield ~65%. The superior performance of BOP/TBTU is attributed to their ability to form reactive oxyphosphonium intermediates, accelerating acylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆) :
- Thiophene protons: δ 7.82 (d, J = 4.8 Hz, 1H, H-3), 7.72 (d, J = 3.2 Hz, 1H, H-5), 7.21 (dd, J = 4.8, 3.2 Hz, 1H, H-4).
- Pyrrole protons: δ 6.85 (m, 2H, H-2/H-5), 6.45 (m, 2H, H-3/H-4).
- Propyl linker: δ 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.60 (t, J = 6.8 Hz, 2H, CH₂N), 1.95 (quintet, J = 6.8 Hz, 2H, CH₂).
¹³C NMR :
Liquid Chromatography-Mass Spectrometry (LC-MS)
- Molecular Ion : m/z 263.1 [M+H]⁺ (calculated for C₁₂H₁₄N₂OS: 262.08).
- Retention Time : 8.2 minutes (C18 column, acetonitrile/water gradient).
Side Reactions and Purification Challenges
Common Byproducts
Purification Techniques
- Crystallization : Diethyl ether induces crystallization of the product while leaving polar byproducts in solution.
- Column Chromatography : Silica gel (ethyl acetate/hexanes, 1:3) resolves unreacted acid and amine.
Industrial-Scale Adaptations
Green Chemistry Metrics
- Atom Economy : 84% (theoretical for BOP-mediated route).
- E-Factor : 1.2 (solvent recovery reduces waste).
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the positions on the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated derivatives at specific positions on the rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide is , with a molecular weight of 234.32 g/mol. The compound features a thiophene ring and a pyrrole moiety, which contribute to its electronic properties and biological activities.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that derivatives of thiophene-2-carboxamide demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with amino substitutions showed higher antibacterial activity compared to their hydroxy or methyl derivatives .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound Type | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Amino Derivatives | 40.0% - 86.9% inhibition | Moderate activity |
| Hydroxy Derivatives | 20.0% - 78.3% inhibition | Low activity |
| Methyl Derivatives | No activity - 47.8% inhibition | Minimal activity |
Anticancer Potential
This compound has been investigated for its potential anticancer properties. The compound appears to inhibit specific enzymes involved in cell proliferation, which may contribute to its anticancer effects. Studies have highlighted the importance of the thiophene core in enhancing the biological activity of related compounds against cancer cell lines .
Antioxidant Properties
Research has demonstrated that certain derivatives of thiophene-2-carboxamide exhibit significant antioxidant activities. A study utilized the ABTS method to evaluate the antioxidant capabilities of these compounds, revealing that some derivatives could inhibit oxidative stress effectively .
Table 2: Antioxidant Activity of Thiophene Derivatives
| Compound Type | Inhibition Percentage (%) |
|---|---|
| Amino Derivatives | 62.0% |
| Hydroxy Derivatives | 45.0% |
| Methyl Derivatives | 30.0% |
Material Science Applications
This compound is also being explored for its potential applications in material science, particularly in the development of organic electronic materials and sensors. The unique electronic properties conferred by the thiophene and pyrrole rings make it a candidate for further exploration in organic photovoltaic devices and chemical sensors.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a recent study, researchers synthesized a series of thiophene derivatives, including this compound, and evaluated their antimicrobial efficacy against various pathogens. The results indicated that certain modifications to the thiophene structure significantly enhanced antibacterial potency .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on assessing the antioxidant capabilities of thiophene derivatives using DFT (Density Functional Theory) calculations alongside experimental methods. The findings demonstrated a correlation between molecular structure and antioxidant effectiveness, providing insights into how structural modifications can improve biological activity .
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrrol-1-yl)propyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(3-(1H-pyrrol-1-yl)propyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide is unique due to the presence of both pyrrole and thiophene rings, which may confer distinct electronic and steric properties compared to similar compounds.
Biological Activity
N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with structurally related compounds.
Structural Overview
The compound features a pyrrole ring and a thiophene ring connected by a propyl chain, which suggests unique electronic properties and potential pharmacological applications. The presence of these aromatic systems is linked to various biological activities, particularly in the context of cancer and viral infections.
Anticancer Properties
Research indicates that compounds containing pyrrole and thiophene rings may inhibit key signaling pathways involved in cancer cell proliferation. Preliminary studies suggest that this compound could exhibit similar anticancer effects. For example, related compounds have shown the ability to disrupt the activity of proteins that regulate cell growth and survival, indicating potential for further investigation into its anticancer mechanisms .
Antiviral Activity
Studies on analogs of this compound have demonstrated antiviral properties. For instance, compounds with similar structures have been reported to inhibit the replication of viruses such as hepatitis C, suggesting that this compound may also possess antiviral capabilities . The exploration of its efficacy against specific viral targets is warranted.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is essential. The following table summarizes key differences and similarities:
| Compound Name | Structural Features | Notable Differences | Potential Biological Activity |
|---|---|---|---|
| N-(3-(1H-pyrrol-1-yl)propyl)benzamide | Benzene ring instead of thiophene | Lacks sulfur; different electronic properties | Potentially lower anticancer activity |
| N-(3-(1H-pyrrol-1-yl)propyl)furan-2-carboxamide | Furan ring instead of thiophene | Oxygen presence alters reactivity | May exhibit different biological profiles |
| 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Methylphenyl group addition | Increased steric bulk | Altered interaction dynamics within biological systems |
This comparative analysis highlights how structural variations can influence biological activity, providing insights into potential therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to this compound. For instance:
- Anticancer Screening : A study involving a series of pyrrole derivatives demonstrated significant inhibition of cancer cell lines at micromolar concentrations, suggesting that modifications in the thiophene structure could enhance potency .
- Antiviral Efficacy : Another investigation revealed that certain thiophene-based compounds exhibited promising antiviral activity against HIV, with effective concentrations reported in the low micromolar range .
These findings underscore the importance of further exploring this compound's potential as both an anticancer and antiviral agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and pyrrole-containing amines. For example, refluxing thiophene-2-carbonyl chloride with a pyrrolylpropylamine in acetonitrile under anhydrous conditions is a common approach. Monitoring reaction progress via TLC and optimizing stoichiometry (1:1 molar ratio) reduces side products . Purification by column chromatography (e.g., EtOAc/hexane gradients) ensures high yields (>75%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : H and C NMR confirm connectivity. The thiophene ring protons resonate at δ 7.3–7.8 ppm, while pyrrole protons appear at δ 6.0–6.5 ppm. Amide NH signals (δ 8.5–9.5 ppm) validate the carboxamide linkage .
- IR : Stretching frequencies for C=O (1650–1680 cm) and N–H (3300 cm) confirm the amide group .
- HRMS : Exact mass analysis (e.g., 331.4 g/mol for CHNOS) ensures molecular integrity .
Q. How does the electronic structure of the thiophene-pyrrole system influence reactivity in electrophilic substitution?
- Methodological Answer : The pyrrole ring is electron-rich due to its aromatic sextet, making it prone to electrophilic substitution at the α-position. In contrast, the thiophene ring’s sulfur atom directs electrophiles to the β-position. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via Vilsmeier-Haack formylation or nitration confirms reactivity patterns .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the thiophene-pyrrole hybrid?
- Methodological Answer :
- Pyrrole Functionalization : Use mild electrophiles (e.g., diazonium salts) to target the pyrrole α-position without disrupting the thiophene ring .
- Thiophene Functionalization : Employ directing groups (e.g., bromine) or transition-metal catalysis (Pd-mediated cross-coupling) to modify the β-position selectively .
- Competitive Analysis : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) to map substituent effects .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., enzymes with hydrophobic pockets). The pyrrole-thiophene scaffold shows promise in kinase inhibition due to planar aromaticity .
- QSAR : Correlate substituent electronic parameters (Hammett constants) with experimental IC values to optimize activity .
Q. What experimental and analytical methods resolve contradictions in crystallographic vs. solution-phase structural data?
- Methodological Answer :
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-pyrrole systems) to assess planarity .
- Solution NMR : Compare NOESY/ROESY data with crystal structures to identify conformational flexibility. Discrepancies may arise from solvent-induced packing effects .
- DFT Optimization : Validate experimental geometries by minimizing energy states in silico .
Q. How can halogenation (e.g., bromination) alter the compound’s physicochemical properties for material science applications?
- Methodological Answer :
- Synthetic Protocol : Use NBS (N-bromosuccinimide) in DMF to brominate the thiophene ring at the β-position, confirmed by H NMR loss of aromatic protons .
- Property Analysis : Halogenation increases molecular weight and polarizability, enhancing charge transport in organic semiconductors. Cyclic voltammetry (CV) measures HOMO/LUMO shifts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Degradation Studies : Replicate conditions (e.g., HCl in dioxane) and monitor via HPLC. Instability may arise from hydrolysis of the amide bond or pyrrole ring protonation .
- pH-Dependent NMR : Track protonation shifts (e.g., NH signals) to identify labile sites. Buffered solutions (pH 4–7) are recommended for long-term storage .
Methodological Tables
| Key Synthetic Intermediates | Role | Reference |
|---|---|---|
| Thiophene-2-carbonyl chloride | Carboxamide precursor | |
| 3-(1H-Pyrrol-1-yl)propan-1-amine | Amine coupling partner | |
| N-Bromosuccinimide (NBS) | Halogenation reagent |
| Spectroscopic Benchmarks | Data Range | Reference |
|---|---|---|
| H NMR (thiophene H) | δ 7.3–7.8 ppm | |
| IR C=O stretch | 1650–1680 cm | |
| HRMS (CHNOS) | 331.4 g/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
